molecular formula C5H7N3O3S B2521211 6-Methoxypyrimidine-4-sulfonamide CAS No. 82341-71-7

6-Methoxypyrimidine-4-sulfonamide

Cat. No.: B2521211
CAS No.: 82341-71-7
M. Wt: 189.19
InChI Key: DHMMPQXBZHCZGU-UHFFFAOYSA-N
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Description

6-Methoxypyrimidine-4-sulfonamide is a heterocyclic compound that contains both a pyrimidine ring and a sulfonamide group. The presence of these functional groups makes it a versatile molecule with potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The methoxy group at the 6-position of the pyrimidine ring adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxypyrimidine-4-sulfonamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a nitrogen source such as urea or guanidine. For example, the reaction of ethyl acetoacetate with urea in the presence of an acid catalyst can yield a pyrimidine derivative.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction. For instance, 4-chloro-6-methoxypyrimidine can be synthesized by reacting 4,6-dichloropyrimidine with methanol in the presence of a base.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the methoxypyrimidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxypyrimidine-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form a sulfinamide or a thiol.

    Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used in the presence of a base.

Major Products

    Oxidation: Formation of 6-hydroxypyrimidine-4-sulfonamide or 6-formylpyrimidine-4-sulfonamide.

    Reduction: Formation of 6-methoxypyrimidine-4-sulfinamide or 6-methoxypyrimidine-4-thiol.

    Substitution: Formation of 6-aminopyrimidine-4-sulfonamide or 6-thiopyrimidine-4-sulfonamide.

Scientific Research Applications

6-Methoxypyrimidine-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Agrochemicals: It can be used as a building block for the synthesis of herbicides or pesticides.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological processes involving sulfonamide or pyrimidine-containing molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxypyrimidine-2-sulfonamide: Similar structure but with the methoxy group at the 4-position.

    6-Hydroxypyrimidine-4-sulfonamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    6-Methoxypyrimidine-4-thiol: Similar structure but with a thiol group instead of a sulfonamide group.

Uniqueness

6-Methoxypyrimidine-4-sulfonamide is unique due to the combination of the methoxy group at the 6-position and the sulfonamide group at the 4-position. This specific arrangement can result in unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-methoxypyrimidine-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3S/c1-11-4-2-5(8-3-7-4)12(6,9)10/h2-3H,1H3,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMMPQXBZHCZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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